![molecular formula C23H27NO4 B1203224 (2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID CAS No. 132684-62-9](/img/structure/B1203224.png)
(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID
准备方法
合成路线和反应条件
NPC-15669 的合成涉及在碱性条件下将亮氨酸与芴-9-甲氧基羰基氯反应。反应通常在二氯甲烷等有机溶剂中进行,并使用三乙胺等碱中和反应过程中形成的盐酸。 然后通过重结晶或色谱法纯化产物 .
工业生产方法
NPC-15669 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和试剂,并严格控制反应条件以确保高收率和纯度。 最终产品经过严格的质量控制措施以符合药品标准 .
化学反应分析
反应类型
NPC-15669 经历了几种类型的化学反应,包括:
氧化: NPC-15669 在特定条件下可以被氧化形成各种氧化衍生物。
还原: 该化合物可以被还原为其相应的胺衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂.
形成的主要产物
科学研究应用
NPC-15669 具有广泛的科学研究应用:
化学: 用作有机合成的试剂和更复杂分子的构建块。
生物学: 研究其对细胞增殖和迁移的影响,特别是在血管平滑肌细胞和内皮细胞中.
医学: 研究其在治疗炎症性疾病、降低血小板聚集性和预防血管成形术后再狭窄方面的潜在治疗应用
工业: 用于开发抗炎药物和其他药物产品.
作用机制
NPC-15669 通过抑制血管平滑肌细胞的增殖和降低血小板聚集性来发挥其作用。该化合物阻断整合素与血管内皮的结合,从而阻止细胞粘附和迁移。 该机制在减少炎症和预防再狭窄方面特别有效 .
相似化合物的比较
类似化合物
阿司匹林: 另一种抗炎药,但其作用机制不同。
地塞米松: 一种具有抗炎特性的皮质类固醇。
柳氮磺胺吡啶: 用于治疗炎症性肠病
独特性
NPC-15669 的独特性在于它能够选择性地抑制血管平滑肌细胞的增殖,而不影响内皮细胞的增殖或迁移。 这种选择性作用使其成为预防血管成形术后再狭窄和治疗其他炎症性疾病的有希望的候选药物 .
生物活性
(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID, also known as N-(((2,7-dimethyl-9H-fluoren-9-yl)methoxy)carbonyl)-L-leucine or NPC-15669, is a complex organic compound with significant potential in medicinal chemistry. It features a fluorenyl group that enhances its stability and reactivity, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 381.5 g/mol. Its structural complexity arises from the incorporation of a methylpentanoic acid backbone alongside the fluorenyl moiety.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | |
Molecular Weight | 381.5 g/mol |
CAS Number | 132684-62-9 |
Biological Activity
Research indicates that NPC-15669 exhibits notable biological activity through various mechanisms:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction is critical in understanding its pharmacological effects.
- Receptor Modulation : Studies suggest that NPC-15669 may influence receptor pathways, which could lead to therapeutic benefits in conditions involving receptor dysfunction.
- Cell Proliferation Inhibition : NPC-15669 has demonstrated the ability to inhibit the proliferation of vascular smooth muscle cells and reduce platelet aggregability, indicating its potential in cardiovascular therapies.
The unique structural features of NPC-15669 allow it to modulate biological pathways effectively. The fluorenyl group enhances its binding affinity to biological targets, which is crucial for its action against various diseases. Understanding the specific molecular targets of NPC-15669 remains an area for further research.
Case Studies and Research Findings
Several studies have explored the biological activity of NPC-15669:
- In Vitro Studies : In vitro assays have shown that NPC-15669 can significantly inhibit cell growth in certain cancer cell lines, suggesting potential anti-cancer properties.
- Vascular Smooth Muscle Cells : Research has indicated that NPC-15669 inhibits the proliferation of vascular smooth muscle cells, which is beneficial in preventing vascular diseases.
Comparison with Related Compounds
To better understand the uniqueness of NPC-15669, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(9H-Fluoren-9-ylmethoxycarbonyl)glycine | Lacks dimethyl substitution | Less potent in biological assays |
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)butanedioic acid | Contains a butanedioic acid moiety | Different biological activity profile |
(3R,5R)-7-(fluorenylmethoxycarbonylamino)heptanoic acid | Longer aliphatic chain | Potentially different pharmacokinetics |
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for this Fmoc-protected amino acid, and what reagents are critical for its preparation?
The synthesis typically involves sequential steps:
- Fmoc Protection : React the free amino group with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate) in anhydrous dichloromethane (DCM) .
- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) with HOBt for activation in DMF to attach the 4-methylpentanoic acid backbone .
- Purification : Employ flash column chromatography with ethyl acetate/hexane gradients (20–50%) to isolate the product. Confirm intermediate purity via TLC (Rf = 0.3–0.5 in 30% ethyl acetate/hexane) .
Q. What analytical methods are recommended for structural confirmation and purity assessment?
- Structural Characterization :
- NMR Spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm stereochemistry and functional groups (e.g., Fmoc δ 7.3–7.8 ppm aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 383.4) .
- Purity Analysis :
- HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient (60–90% ACN over 20 min), UV detection at 254 nm .
Q. How should this compound be stored to maintain stability?
Store at -20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Avoid prolonged exposure to moisture or basic conditions, which accelerate Fmoc deprotection .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?
- Activation Strategy : Pre-activate the amino acid with HATU/DIEA in DMF (1:2 molar ratio) for 5 minutes before resin addition .
- Microwave-Assisted Synthesis : Conduct couplings at 45°C for 10 minutes to enhance reaction rates and reduce racemization .
- Monitoring : Use Kaiser tests (ninhydrin) or FT-IR (disappearance of resin-bound amine peaks at 3400 cm⁻¹) to confirm completion .
Q. What experimental approaches resolve discrepancies in reported solubility data?
- Systematic Solubility Profiling : Test in buffered solutions (pH 4–8) and organic solvents (DMF, DMSO, THF) at 25°C and 60°C. Use dynamic light scattering (DLS) to detect aggregation .
- Co-Solvent Systems : For aqueous insolubility, employ DMSO/water mixtures (10–30% DMSO) and validate via HPLC recovery assays (>95% recovery indicates no degradation) .
Q. How can degradation pathways be identified and mitigated during long-term storage?
- Stability-Indicating Assays :
- Accelerated Stability Testing : 40°C/75% RH for 6 months with UPLC-MS monitoring (track [M+H]+ degradation products) .
- Oxidation Screening : Use ORAC assays to quantify radical scavenging needs; add 0.01% BHT as an antioxidant .
- Formulation Adjustments : Lyophilize with trehalose (1:1 w/w) to stabilize against hydrolysis .
Q. What strategies address contradictions in reported reaction yields for large-scale synthesis?
- Process Optimization :
- Solvent Selection : Replace DCM with THF for better solubility and lower toxicity .
- Catalyst Screening : Test Pd/C vs. Raney nickel for hydrogenation steps (monitor via in situ IR) .
Q. Data Contradiction Analysis
Q. How should researchers validate conflicting data on the compound’s photostability?
- Controlled Light Exposure : Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight. Quantify degradation via HPLC peak area loss (>10% indicates instability) .
- Comparative Studies : Cross-reference with structurally analogous Fmoc-amino acids (e.g., 2,7-dimethyl vs. unsubstituted fluorenyl derivatives) to isolate substituent effects .
Q. Methodological Tables
Table 1: Solubility Profile in Common Solvents
Solvent | Solubility (mg/mL) | Conditions | Reference |
---|---|---|---|
DMF | >50 | 25°C, stirring | |
DMSO | 30–40 | 25°C, sonication | |
THF | 20–25 | 40°C, inert atmosphere |
Table 2: Stability Under Accelerated Conditions
Condition | Degradation (%) | Major By-Product | Reference |
---|---|---|---|
40°C/75% RH, 1 mo | 5–8 | Deprotected amine | |
Light (300–800 nm) | 15–20 | Fluorenone derivatives |
属性
IUPAC Name |
(2S)-2-[(2,7-dimethyl-9H-fluoren-9-yl)methoxycarbonylamino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-13(2)9-21(22(25)26)24-23(27)28-12-20-18-10-14(3)5-7-16(18)17-8-6-15(4)11-19(17)20/h5-8,10-11,13,20-21H,9,12H2,1-4H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHPSBSPFWAVPK-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2COC(=O)NC(CC(C)C)C(=O)O)C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C3=C(C2COC(=O)N[C@@H](CC(C)C)C(=O)O)C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927775 | |
Record name | N-{[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy](hydroxy)methylidene}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132684-62-9 | |
Record name | N-(9H-(2,7-Dimethylfluoren-9-ylmethoxy)carbonyl)leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132684629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy](hydroxy)methylidene}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-({[(2,7-dimethyl-9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NPC-15669 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6JBN2T3Z4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。